molecular formula C16H16BrN3O4S2 B467538 5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide CAS No. 642973-96-4

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B467538
CAS No.: 642973-96-4
M. Wt: 458.4g/mol
InChI Key: PJIKDSYLKHKIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide lies in its combination of structural features, including the bromine atom, pyrrolidine ring, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

5-bromo-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O4S2/c17-14-8-7-13(24-14)15(21)19-16(25)18-11-3-5-12(6-4-11)26(22,23)20-9-1-2-10-20/h3-8H,1-2,9-10H2,(H2,18,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIKDSYLKHKIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.